tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Molecular Formula: C₁₁H₁₃Cl₂N₃O₂
Molecular Weight: 290.15 g/mol
CAS Registry Number: 903129-71-5
This compound is a bicyclic heterocycle featuring a pyrrolo[3,4-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and a tert-butyl carbamate group at position 6. It is widely used as a synthetic intermediate in medicinal chemistry, particularly for nucleophilic substitution reactions due to its reactive dichloro substituents .
Properties
IUPAC Name |
tert-butyl 2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-11(2,3)18-10(17)16-4-6-7(5-16)14-9(13)15-8(6)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSMOCOXBLFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592048 | |
| Record name | tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903129-71-5 | |
| Record name | tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d] pyrimidine-6(7H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step-by-Step Procedure
-
- Combine pyrimidine derivative with tert-butyl carboxylic acid in the presence of a base (e.g., sodium hydride or potassium carbonate) to form an intermediate.
- Solvent: Dichloromethane (DCM) or acetonitrile is commonly used.
- Temperature: Reaction is typically conducted at room temperature or slightly elevated temperatures (~40–50°C).
-
- The intermediate undergoes cyclization to form the pyrrolo[3,4-d]pyrimidine core.
- Catalyst: Triethylamine (TEA) is often used to facilitate cyclization.
- Reaction Time: Approximately 12–16 hours.
-
- Chlorination at the 2nd and 4th positions is performed using thionyl chloride or phosphorus oxychloride.
- Temperature: Controlled between 0°C to room temperature to prevent side reactions.
-
- The tert-butyl ester group is introduced using di-tert-butyl dicarbonate (Boc anhydride).
- Reaction Conditions: Conducted in an inert atmosphere (nitrogen or argon) to avoid moisture interference.
Example Reaction Setup
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Intermediate Formation | Pyrimidine + tert-butyl carboxylic acid + base (NaH/K₂CO₃) | Formation of a stable intermediate |
| Cyclization | TEA in DCM at room temperature for ~16 hrs | Cyclized product with high selectivity |
| Chlorination | Thionyl chloride at 0°C to RT | Controlled addition prevents over-chlorination |
| Boc Protection | Boc anhydride in inert atmosphere | Protects carboxylic acid functionality |
Analytical Data for Product Verification
The synthesized compound can be characterized using the following techniques:
-
- Proton NMR ($$^1$$H-NMR): Confirms the presence of tert-butyl and pyrrolo[3,4-d]pyrimidine protons.
- Carbon NMR ($$^{13}$$C-NMR): Verifies carbon framework including Boc group carbons.
-
- Expected $$m/z$$: Calculated molecular weight for $$C{11}H{13}Cl2N3O_2$$ is 290.15.
-
- Provides additional confirmation of product purity.
Optimization Notes
- Solvent Choice : Solvents such as dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve reactants and intermediates effectively.
- Temperature Control : Precise control during chlorination and Boc protection is critical to prevent degradation or side reactions.
- Yield Optimization : Purification by flash chromatography using hexane/ethyl acetate mixtures ensures high product yield and purity (~74%).
Summary Table of Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | $$C{11}H{13}Cl2N3O_2$$ |
| Molecular Weight | 290.15 g/mol |
| Boiling Point | ~405.8 ± 45 °C (Predicted) |
| Density | ~1.400 ± 0.06 g/cm³ |
| pKa | ~-2.24 ± 0.20 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms, while oxidation and reduction can lead to changes in the pyrrolopyrimidine core.
Scientific Research Applications
Tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural analogs and their distinguishing features:
Physicochemical and Stability Profiles
- Storage Conditions: The dichloro compound requires storage at 2–8°C under inert atmosphere due to sensitivity to hydrolysis . Analogs with amino or hydroxyl groups (e.g., CAS 1105187-42-5) share similar storage requirements but may exhibit greater stability against nucleophilic attack .
- Hazard Profiles: Dichloro analog: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
Biological Activity
tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS No. 903129-71-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, as well as its role as a synthetic intermediate in drug development.
- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂
- Molecular Weight : 290.15 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
- Hazard Classification : Irritant (GHS Signal Word: Warning)
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, some derivatives of pyrimidine have shown effective activity against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Pyrimidine Derivative A | 0.25 | S. aureus |
| Pyrimidine Derivative B | 1.0 | Streptococcus pneumoniae |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. In vitro studies demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 0.126 μM, indicating potent anticancer activity .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | - |
| MCF10A (non-cancerous) | >2.5 | ~20-fold |
The selectivity index suggests that the compound preferentially targets cancer cells over non-cancerous cells, which is a desirable trait in cancer therapeutics.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has been shown to inhibit MMP-2 and MMP-9, which are involved in tumor metastasis and invasion.
- Induction of Apoptosis : It induces apoptosis in cancer cells by increasing caspase levels and disrupting cell cycle progression at the G2/M phase.
- EGFR Inhibition : The compound exhibits inhibitory effects on epidermal growth factor receptor (EGFR) phosphorylation, which is critical in cancer cell signaling pathways .
Case Studies
A notable case study involved the administration of this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Over a treatment period of 30 days, significant inhibition of lung metastasis was observed compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
A microwave-assisted double SNAr reaction has been demonstrated as an efficient method. For example, the compound (57.8 mg, 0.20 mmol) reacts with nucleophiles (e.g., amines) in n-butanol at 120°C under microwave irradiation for 2 hours, yielding macrocyclic heterocycles with moderate efficiency (22% isolated yield post-HPLC purification). Key parameters include stoichiometric use of DIPEA (6 eq.) and NH3-modified aqueous/organic mobile phases for chromatographic purification .
Q. How should this compound be stored to ensure stability?
The compound must be stored under an inert atmosphere (nitrogen/argon) at 2–8°C to prevent degradation. Exposure to moisture or oxygen may lead to hydrolysis of the tert-butyl carbamate group or dechlorination, as suggested by its sensitivity to ambient conditions .
Q. What purification methods are recommended for this compound?
Preparative HPLC using a gradient of water (1% NH3) and acetonitrile is effective for isolating the pure product. This method resolves polar byproducts, such as dechlorinated intermediates or unreacted starting materials, which are common in SNAr reactions .
Q. What analytical techniques are used to characterize this compound?
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolopyrimidine protons (δ 4.2–4.5 ppm for NH/CH2 groups).
- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 290.15 (theoretical) .
Advanced Research Questions
Q. How can reaction yields be improved in SNAr substitutions involving this compound?
The low yield (22%) reported in microwave-assisted reactions suggests optimization opportunities:
- Solvent Selection : Replace n-butanol with DMF or DMAc to enhance nucleophilicity.
- Temperature/Time : Extend reaction time beyond 2 hours or increase temperature (e.g., 150°C) to overcome steric hindrance from the tert-butyl group.
- Catalysis : Explore Pd(OAc)2 or CuI to accelerate aryl chloride displacement, as seen in PROTAC syntheses .
Q. What role does this compound play in synthesizing protein degradation agents (PROTACs)?
It serves as a key intermediate in constructing spirocyclic pyrazino-pyrrolopyrimidine scaffolds for KRASG12C-targeting PROTACs. For example, coupling with benzyl piperazine derivatives via Buchwald-Hartwig amination enables the integration of E3 ligase-binding motifs .
Q. How can researchers address contradictory purity data reported for this compound?
Discrepancies in purity specifications (e.g., unspecified in vs. ≥97% in ) necessitate in-house validation:
Q. What safety precautions are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles (H319: serious eye irritation).
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention (H335: respiratory irritation) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
